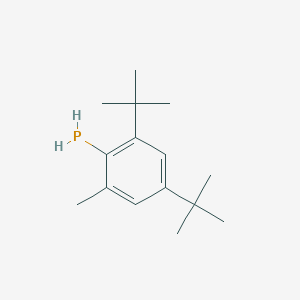
(2,4-Di-tert-butyl-6-methylphenyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Di-tert-butyl-6-methylphenyl)phosphane is an organophosphorus compound characterized by the presence of a phosphane group attached to a phenyl ring substituted with two tert-butyl groups and one methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Di-tert-butyl-6-methylphenyl)phosphane typically involves the reaction of a suitable phosphine precursor with a substituted phenyl halide. One common method involves the use of lithium supermesityl(trimethylsilyl)phosphide as a base to remove a proton from acetonitrile, followed by coupling with the substituted phenyl halide at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,4-Di-tert-butyl-6-methylphenyl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphane group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and halogenated compounds for substitution reactions. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides and various substituted phenyl derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(2,4-Di-tert-butyl-6-methylphenyl)phosphane has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including as inhibitors of specific enzymes.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of polymers and other advanced materials due to its stabilizing properties.
Mechanism of Action
The mechanism by which (2,4-Di-tert-butyl-6-methylphenyl)phosphane exerts its effects involves its ability to stabilize reactive intermediates and enhance the reactivity of metal centers in organometallic complexes. The molecular targets include various metal ions, and the pathways involved often relate to catalytic cycles in polymerization and other chemical processes .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used in food preservation.
2,4,6-Tri-tert-butylphenyl: Similar in structure but exhibits different reactivity due to the additional tert-butyl group.
Uniqueness
(2,4-Di-tert-butyl-6-methylphenyl)phosphane is unique due to its specific substitution pattern, which provides a balance between steric hindrance and electronic effects. This makes it particularly effective in stabilizing reactive intermediates and enhancing catalytic activity in certain reactions.
Properties
CAS No. |
110472-19-0 |
|---|---|
Molecular Formula |
C15H25P |
Molecular Weight |
236.33 g/mol |
IUPAC Name |
(2,4-ditert-butyl-6-methylphenyl)phosphane |
InChI |
InChI=1S/C15H25P/c1-10-8-11(14(2,3)4)9-12(13(10)16)15(5,6)7/h8-9H,16H2,1-7H3 |
InChI Key |
QKCMVYJLQOAKMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1P)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















